molecular formula C22H20N6O3 B12308046 O6-Diphenylcarbamoyl-N2-isobutyrylguanine

O6-Diphenylcarbamoyl-N2-isobutyrylguanine

Cat. No.: B12308046
M. Wt: 416.4 g/mol
InChI Key: ZFDFVLGKMZTIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O6-Diphenylcarbamoyl-N2-isobutyrylguanine is a synthetic compound used primarily as a building block in nucleic acid research. It is known for its role in the synthesis of nucleoside derivatives and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O6-Diphenylcarbamoyl-N2-isobutyrylguanine involves the protection of guanine derivatives. One common method includes the O-deacylation of O6-diphenylcarbamoyl-N2,2’,3’,5’-tetraisobutyryl derivative . The reaction conditions typically involve the use of selective blocking agents to protect reactive centers, such as the 06-atom and the N2- and N4-exoamino functions of guanine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

O6-Diphenylcarbamoyl-N2-isobutyrylguanine undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups.

    Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include diazomethane for methylation and selective blocking agents for protection . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions are typically protected nucleoside derivatives, which are used in further nucleic acid research .

Scientific Research Applications

O6-Diphenylcarbamoyl-N2-isobutyrylguanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O6-Diphenylcarbamoyl-N2-isobutyrylguanine involves its role as a protective agent in nucleoside synthesis. It targets specific molecular pathways by blocking reactive centers, thereby facilitating the synthesis of desired nucleoside derivatives .

Properties

Molecular Formula

C22H20N6O3

Molecular Weight

416.4 g/mol

IUPAC Name

[2-(2-methylpropanoylamino)-7H-purin-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C22H20N6O3/c1-14(2)19(29)26-21-25-18-17(23-13-24-18)20(27-21)31-22(30)28(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,23,24,25,26,27,29)

InChI Key

ZFDFVLGKMZTIKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2

Origin of Product

United States

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